2-(Butylsulfonyl)cyclopentanone

Description

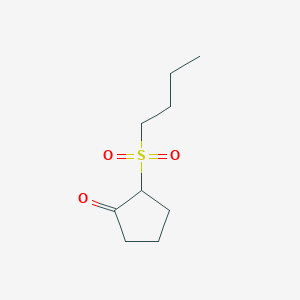

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

91267-13-9 |

|---|---|

Formule moléculaire |

C9H16O3S |

Poids moléculaire |

204.29 g/mol |

Nom IUPAC |

2-butylsulfonylcyclopentan-1-one |

InChI |

InChI=1S/C9H16O3S/c1-2-3-7-13(11,12)9-6-4-5-8(9)10/h9H,2-7H2,1H3 |

Clé InChI |

XCTQAWQDXBWPAD-UHFFFAOYSA-N |

SMILES canonique |

CCCCS(=O)(=O)C1CCCC1=O |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 2 Butylsulfonyl Cyclopentanone and Analogues

Stereoselective Synthesis of the Cyclopentanone (B42830) Core

Constructing the cyclopentanone ring with defined stereochemistry is paramount for creating specific isomers of the final product. Modern organic synthesis provides powerful tools to control both enantioselectivity (the formation of one of two mirror-image isomers) and diastereoselectivity (the relative arrangement of stereocenters).

Enantioselective Routes to Substituted Cyclopentanones

The creation of single-enantiomer cyclopentanone precursors is often achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form predominantly one enantiomer.

Organocatalysis has emerged as a particularly powerful strategy. For instance, the use of chiral secondary amine catalysts, such as O-TMS-protected diphenylprolinol, can initiate a cascade double Michael addition between α,β-unsaturated aldehydes and β-keto esters. nih.govacs.org This method is highly effective for creating polysubstituted cyclopentanones with up to four contiguous stereocenters in a single step, often with excellent enantioselectivity. nih.govacs.org Another notable organocatalytic approach involves the N-heterocyclic carbene (NHC) catalyzed annulation of enals. nih.gov In this process, aryl enals can undergo dimerization in the presence of a single-electron oxidant to form C2 symmetric 3,4-disubstituted cyclopentanones. nih.gov The reaction is believed to proceed through radical intermediates, highlighting the versatility of NHC catalysis. nih.gov

These organocatalytic methods provide access to chiral cyclopentanone building blocks that can be further elaborated to introduce the butylsulfonyl moiety.

Diastereoselective Control in Ring Formation

Achieving control over the relative stereochemistry of substituents on the cyclopentanone ring is crucial. Diastereoselective strategies often rely on the geometric constraints of a ring-closing reaction or the directing influence of existing stereocenters.

One established method involves the Simmons-Smith cyclopropanation of chiral ketals derived from medium or large ring 2-cycloalkenones. This reaction proceeds with high diastereoselectivity (ranging from 8:1 to >23:1), allowing for the enantioselective construction of cyclopropyl (B3062369) ketones which can be precursors to substituted cyclopentanones. arizona.edu The diastereoselectivity is guided by the chiral threitol auxiliary. arizona.edu

More recent advances in photocatalysis have also enabled diastereoselective cyclopropanation. Bismuth photocatalysis, for example, can facilitate the reductive cyclopropanation of olefins, including allylic alcohols, where the hydroxyl group can direct the stereochemical outcome of the ring formation. acs.org These modern techniques offer precise control over the cyclopentane (B165970) core's architecture before the installation of the sulfonyl group.

Installation of the Sulfonyl Butyl Moiety via Novel Coupling Strategies

Once the cyclopentanone core is synthesized, the next critical step is the introduction of the butylsulfonyl group at the α-position to the carbonyl. This transformation creates the characteristic β-keto sulfone structure.

Transition-Metal Catalyzed C–S Bond Formation

While classic methods for α-functionalization of ketones are well-established, modern transition-metal catalysis offers milder and more efficient alternatives for forming the crucial C–S bond. mdpi.com Copper-catalyzed reactions are particularly relevant for sulfonylation. For instance, tertiary cyclopropanols can undergo a ring-opening oxidative sulfonylation with sulfinate salts, catalyzed by copper(II) acetate, to produce γ-keto sulfones. researchgate.net Although this produces a γ-keto sulfone, the underlying principle of copper-catalyzed C-S bond formation is applicable. The direct α-sulfonylation of ketones can be achieved under similar catalytic systems that promote the coupling of an enolate or enol-type precursor with a sulfonylating agent.

Nucleophilic and Electrophilic Sulfonylation Approaches

The most direct and widely used method for synthesizing β-keto sulfones involves the reaction between a ketone enolate (a nucleophile) and an electrophilic sulfonyl source. The ketone is typically deprotonated with a suitable base (e.g., NaH, LDA) to form the enolate, which then attacks an agent like butanesulfonyl chloride.

A modern variation of this concept involves a photomediated 1,3-rearrangement of alkenyl sulfamates. nih.gov In this modular approach, a ketone is first converted to an alkenyl fluorosulfonate, which then reacts with an amine to form an alkenyl sulfamate. Upon irradiation with light, this intermediate rearranges to form the desired β-ketosulfonamide. nih.gov While this example yields a sulfonamide, the principle can be adapted for sulfone synthesis.

Metal-free approaches have also been developed for the synthesis of related keto-sulfones. For example, γ-keto sulfones can be synthesized via an acid-mediated reaction between α,β-unsaturated ketones and sodium sulfinates, showcasing a green and efficient C-S bond-forming strategy without the need for metal catalysts or oxidants. nih.govsemanticscholar.org

Chemo- and Regioselective Functionalization Strategies

The 2-(butylsulfonyl)cyclopentanone structure contains multiple reactive sites: the carbonyl group, the acidic α-proton between the carbonyl and sulfonyl groups, and the sulfonyl group itself. The acidic methylene (B1212753) group is particularly important as it allows for further functionalization. rsc.org

The β-keto sulfone moiety can be readily functionalized at the α-position. Using a base like potassium carbonate (K₂CO₃), the acidic proton can be removed to generate a carbanion, which can then be alkylated or allylated with high regioselectivity. researchgate.net For example, reactions with allyl bromide or propargyl bromide proceed efficiently to yield the corresponding α-substituted β-keto sulfones. researchgate.net This allows for the introduction of additional complexity to the molecule after the core structure has been established.

Furthermore, the ketone carbonyl can be selectively reduced. Using a reducing agent like sodium borohydride (B1222165) (NaBH₄), the ketone can be converted to a secondary alcohol without affecting the sulfonyl group, demonstrating the chemoselectivity possible with this scaffold. researchgate.net

Data Tables

Table 1: Examples of Enantioselective Cyclopentanone Synthesis

| Catalytic System | Reactants | Product Type | Enantiomeric Excess (ee) | Reference |

| O-TMS-diphenylprolinol | α,β-Unsaturated Aldehyde + β-Keto Ester | Polysubstituted Cyclopentanone | Excellent | nih.gov, acs.org |

| N-Heterocyclic Carbene (NHC) / Oxidant | Aryl Enals (Dimerization) | 3,4-Disubstituted Cyclopentanone | Good to Excellent | nih.gov |

Table 2: Functionalization of β-Keto Sulfone Scaffolds

| Reagent(s) | Functionalization Type | Product | Reference |

| K₂CO₃, Allyl Bromide | α-Allylation | α-Allyl-β-keto sulfone | researchgate.net |

| K₂CO₃, Propargyl Bromide | α-Propargylation | α-Propargyl-β-keto sulfone | researchgate.net |

| NaBH₄ | Carbonyl Reduction | β-Hydroxy sulfone | researchgate.net |

Alpha-Functionalization of the Cyclopentanone Ketone

The presence of the electron-withdrawing butylsulfonyl group at the α-position significantly influences the reactivity of the cyclopentanone ring. This group enhances the acidity of the α-proton, facilitating enolate formation under relatively mild basic conditions. The resulting enolate is a versatile nucleophile for various functionalization reactions.

Direct α-alkylation of the this compound enolate with alkyl halides is a primary method for introducing substituents. The reaction is typically performed in the presence of a base, such as an alkoxide or a non-nucleophilic amine, to generate the enolate, which then undergoes an S(_N)2 reaction with the electrophile. However, challenges such as O-alkylation and poly-alkylation can arise. The choice of base, solvent, and reaction temperature is critical to maximize the yield of the desired C-alkylated product. orgsyn.orggoogle.com For instance, the use of silyl (B83357) enol ethers in the presence of a Lewis acid can provide a complementary and sometimes more efficient route to α-tert-alkylation, a transformation that is often problematic in classical enolate chemistry. orgsyn.org

Modern advancements have introduced catalytic methods for the α-alkylation of cyclic ketones that offer improved efficiency and selectivity. An iridium-catalyzed direct branched-selective α-alkylation of cyclic ketones with simple alkenes represents an atom-economical approach. nih.gov This method, operating through an enamine-transition metal cooperative catalysis mode, can generate β-branched ketones with high selectivity. nih.gov While not specifically demonstrated on this compound, the principles are applicable to activated ketones. The system often employs bulky Brønsted acid and base additives to enhance efficiency and minimize side reactions like self-aldol condensation. nih.gov

Another strategy involves the use of arylazo sulfones, which can act as precursors for aryl radicals under visible light irradiation. acs.org Trapping these radicals with silyl enol ethers derived from ketones leads to α-arylated products under metal-free conditions, showcasing excellent functional group tolerance. acs.org

Below is a table summarizing representative conditions for the α-alkylation of cyclopentanone derivatives, which are foundational for the functionalization of this compound.

| Reaction Type | Reagents and Conditions | Product Type | Key Features | Reference |

| Lewis Acid-Promoted Alkylation | Silyl enol ether, t-Alkyl halide, TiCl(_4), CH(_2)Cl(_2), -78 °C | α-tert-Alkyl ketone | Solves the challenge of α-tert-alkylation; complementary to classical enolate methods. | orgsyn.org |

| Ir-Catalyzed Branched Alkylation | Alkene, Ir-catalyst, BINAP ligand, acid/base additives, Toluene, 150 °C | α-Branched alkyl ketone | Atom- and step-economic; excellent branched selectivity. | nih.gov |

| Radical Addition | Alkene, tert-Butyl peroxybenzoate (initiator), Reflux | 2-Alkyl-cyclopentanone | One-step synthesis with high purity and yield. | google.com |

| Photocatalytic Arylation | Arylazo sulfone, Silyl enol ether, Visible light, Mixed organic-aqueous media | α-Aryl ketone | Metal-free and photocatalyst-free; broad functional group tolerance. | acs.org |

Selective Transformations at the Butyl Sulfonyl Chain

Modifying the saturated butyl chain of the butylsulfonyl group while preserving the cyclopentanone moiety is a significant synthetic challenge due to the general inertness of C(sp³)–H bonds. Such transformations typically require harsh conditions or advanced catalytic systems capable of selective C–H activation.

While direct C–H functionalization of unactivated alkyl chains in complex molecules is a rapidly developing field, specific examples involving the butyl group of this compound are not widely reported. However, general principles from C–H activation chemistry can be considered. For instance, palladium-catalyzed C–H activation, often directed by a nearby functional group, has been used for the functionalization of sulfonylarenes. researchgate.net Adapting these methods to an aliphatic sulfonyl compound would require overcoming the lack of an inherent directing group on the butyl chain.

Radical-based reactions offer a potential pathway. Under conditions that generate alkyl radicals, such as using strong initiators or photoredox catalysis, it might be possible to introduce functionality at the butyl chain. The sulfonyl group's strong electron-withdrawing nature would likely influence the regioselectivity of such a reaction, potentially directing functionalization away from the C1 position of the butyl chain.

Another hypothetical approach involves intramolecular C–H insertion reactions. Generation of a reactive species, such as a carbene or nitrene, on a group temporarily tethered to the cyclopentanone ring could lead to functionalization of the butyl chain through a cyclization-cleavage sequence.

Given the current state of the literature, transformations at the butyl sulfonyl chain remain a specialized area requiring further research to establish reliable and selective protocols.

Divergent Synthetic Pathways to Enantioenriched this compound

The synthesis of enantioenriched β-keto sulfones, including this compound, is of significant interest. The chirality at the α-carbon can be introduced through several strategic approaches, primarily involving asymmetric catalysis or the use of chiral auxiliaries.

One of the most effective methods relies on the asymmetric conjugate addition to α,β-unsaturated precursors. The use of chiral sulfinyl cycloalkenones, such as (S)-(+)-2-(p-toluenesulfinyl)-2-cyclopentenone, serves as a powerful strategy. acs.org In this approach, the sulfinyl group acts as a chiral auxiliary, directing the stereoselective conjugate addition of nucleophiles. Subsequent oxidation of the sulfur atom from sulfoxide (B87167) to sulfone, followed by removal of the directing group or further transformations, yields enantioenriched cyclopentanone derivatives. acs.org

Catalytic asymmetric methods provide a more atom-economical route. The enantioselective Michael addition of sulfinate salts to α,β-unsaturated ketones, catalyzed by a chiral complex, can directly establish the chiral sulfonyl-substituted carbon center. Organocatalysis, employing chiral amines or thioureas, has proven effective for the conjugate addition of dicarbonyl compounds to vinyl sulfones, affording products with high enantioselectivities. researchgate.net These principles can be extended to the synthesis of the target molecule.

The Nazarov cyclization, a powerful method for cyclopentenone synthesis, can also be rendered asymmetric. researchgate.netacs.org Chiral Brønsted or Lewis acids can catalyze the electrocyclization of divinyl ketones to produce chiral cyclopentenones. researchgate.net A precursor divinyl ketone bearing a butylsulfonyl group could potentially be cyclized in this manner to afford an enantioenriched cyclopentenone, which can then be reduced to the saturated ketone.

The table below outlines key strategies for achieving enantioenriched cyclopentanone derivatives, adaptable for the synthesis of this compound.

| Asymmetric Strategy | Precursor | Catalyst/Auxiliary | Key Features | Reference |

| Chiral Auxiliary-Directed Addition | α-Sulfinyl-α,β-unsaturated cyclopentenone | Chiral sulfinyl group (e.g., p-toluenesulfinyl) | High diastereoselectivity in conjugate addition; auxiliary is subsequently removed or oxidized. | acs.org |

| Organocatalyzed Conjugate Addition | β-Arylvinyl sulfone and 1,3-dicarbonyl compound | Chiral tertiary amino-thiourea | Mild conditions; high yields and enantioselectivities for Michael adducts. | researchgate.net |

| Asymmetric Nazarov Cyclization | Divinyl ketone | Chiral Brønsted or Lewis Acid | Provides direct access to chiral cyclopentenones; high enantioselectivity. | researchgate.netacs.org |

| Asymmetric Hydroalkylation | Sulfolene (cyclic unsaturated sulfone) | Chiral Nickel-hydride complex | Direct catalytic route to chiral cyclic sulfones from simple precursors. | researchgate.net |

These advanced methodologies underscore the synthetic versatility surrounding this compound, providing pathways for its selective functionalization and the generation of stereochemically defined structures.

Intricate Reactivity and Transformations of 2 Butylsulfonyl Cyclopentanone

Comprehensive Analysis of Carbonyl Reactivity

The carbonyl group in 2-(butylsulfonyl)cyclopentanone is activated by the strongly electron-withdrawing sulfonyl group. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.

Nucleophilic Additions and Conjugate Additions

The enhanced electrophilicity of the carbonyl carbon in this compound facilitates nucleophilic addition reactions. libretexts.org Nucleophiles, which are electron-rich species, are drawn to the partially positive carbonyl carbon. libretexts.org The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

In the context of α,β-unsaturated carbonyl compounds, nucleophiles can add to the β-carbon in a process known as conjugate addition. wikipedia.orgopenstax.org This reaction is driven by the delocalization of the negative charge through resonance. wikipedia.org While this compound itself is not an α,β-unsaturated ketone, the principles of activating substituents are relevant. The sulfonyl group's electron-withdrawing nature significantly polarizes the carbonyl bond, predisposing it to nucleophilic attack.

| Reagent Type | Expected Reactivity with this compound |

| Grignard Reagents | Likely to undergo direct nucleophilic addition to the carbonyl group. |

| Organocuprates | Known for conjugate additions, but in this saturated system, direct addition is expected. libretexts.org |

| Amines | Can form enamines or undergo addition to the carbonyl. wikipedia.org |

| Cyanide | Can add to the carbonyl to form a cyanohydrin. wikipedia.org |

Reductions and Oxidations with Selective Reagents

The reduction of the carbonyl group in this compound can be achieved using various reducing agents. The choice of reagent will determine the degree of reduction. For instance, a strong reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce the ketone to a secondary alcohol. In contrast, milder reagents might offer more selective transformations.

The oxidation of this compound is less straightforward. Since the carbonyl carbon is already in a relatively high oxidation state, further oxidation would require cleavage of carbon-carbon bonds, a process that is generally not facile.

Elucidation of Alpha-Hydrogen Acidity and Enolate Chemistry

The hydrogen atom on the carbon adjacent to both the carbonyl and sulfonyl groups (the α-hydrogen) exhibits significant acidity. libretexts.org This increased acidity is a direct consequence of the ability of both the carbonyl and sulfonyl groups to stabilize the resulting negative charge upon deprotonation. masterorganicchemistry.comlibretexts.org The conjugate base, known as an enolate, is stabilized by resonance, with the negative charge delocalized onto the oxygen of the carbonyl group and the oxygens of the sulfonyl group. masterorganicchemistry.comlibretexts.org

The pKa value for α-hydrogens of ketones is typically around 19-21. libretexts.org However, the presence of an additional electron-withdrawing group, such as the butylsulfonyl group, is expected to lower this pKa value, making the α-hydrogen more acidic. masterorganicchemistry.com

Stereoselective Enolate Formation

The formation of enolates from ketones can be controlled to achieve stereoselectivity. nih.gov In the case of unsymmetrical ketones, the use of sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures tends to form the kinetic enolate, which is the less substituted and less thermodynamically stable enolate. masterorganicchemistry.comyoutube.com Conversely, using a smaller, stronger base under thermodynamic control (higher temperatures) favors the formation of the more substituted, thermodynamically more stable enolate. masterorganicchemistry.com For this compound, deprotonation will exclusively occur at the carbon bearing the sulfonyl group due to the significantly enhanced acidity of that proton.

Intermolecular and Intramolecular Enolate Reactions

Enolates are potent nucleophiles and readily participate in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com

Intermolecular Reactions: The enolate of this compound can react with various electrophiles in intermolecular reactions. A classic example is the aldol (B89426) reaction, where the enolate adds to the carbonyl group of another molecule, such as an aldehyde or ketone. uomustansiriyah.edu.iqlibretexts.org Alkylation of the enolate can also be achieved by reacting it with an alkyl halide. masterorganicchemistry.com

Intramolecular Reactions: If a molecule contains two carbonyl groups, it can undergo an intramolecular aldol reaction to form a cyclic product. fiveable.melibretexts.org While this compound itself cannot undergo an intramolecular reaction, derivatives containing a second carbonyl group could potentially cyclize. The formation of five- and six-membered rings is generally favored in these reactions due to their thermodynamic stability. libretexts.org

| Reaction Type | Reactant | Expected Product |

| Intermolecular Aldol | Aldehyde/Ketone | β-Hydroxy ketone |

| Intermolecular Alkylation | Alkyl Halide | α-Alkylated ketone |

| Intramolecular Aldol | Dicarbonyl compound | Cyclic β-hydroxy ketone |

Investigations into Sulfone-Mediated Transformations

The sulfonyl group is not merely a passive activating group; it can actively participate in and mediate transformations. One notable reaction involving sulfones is the Ramberg-Bäcklund reaction. This reaction involves the treatment of an α-halo sulfone with a strong base to yield an alkene. While this compound is not an α-halo sulfone, it could potentially be converted to one, which could then undergo this rearrangement.

Furthermore, the sulfonyl group can be removed under reductive conditions, providing a method to introduce functionality at the α-position and subsequently remove the activating group.

Ramberg-Bäcklund Type Rearrangements

The Ramberg-Bäcklund reaction is a powerful method for converting α-halo sulfones into alkenes through the extrusion of sulfur dioxide. wikipedia.org While this compound itself does not directly undergo this rearrangement, its α-halogenated derivative is an ideal substrate for a Ramberg-Bäcklund type transformation. The process begins with the halogenation of the carbon atom shared by the ketone and sulfone groups (the C1 position). Treatment of the resulting α-halo-β-ketosulfone with a strong base initiates the rearrangement.

Table 1: Hypothetical Ramberg-Bäcklund Type Rearrangement

| Reactant | Reagents | Intermediate | Product |

|---|---|---|---|

| 2-(Butylsulfonyl)-2-chlorocyclopentanone | 1. Base (e.g., KOtBu) | Episulfone Intermediate | 1-Cyclopentene-1-carbaldehyde (after hydrolysis of initial product) |

Note: The precise product can vary based on reaction conditions and subsequent workup steps.

Sulfone-Stabilized Carbanions in Synthetic Transformations

The potent electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the α-proton at the C2 position of the cyclopentanone (B42830) ring. This allows for easy deprotonation by a suitable base to form a highly stabilized carbanion. nih.gov This sulfone-stabilized carbanion is a soft nucleophile and a key intermediate in various carbon-carbon bond-forming reactions, most notably alkylation reactions. google.com

The reaction is typically carried out by treating this compound with a base such as sodium hydride or an alkoxide to generate the carbanion. This nucleophile can then be reacted with a range of electrophiles, particularly alkyl halides. The alkylation occurs at the C2 position, leading to the formation of 2-alkyl-2-(butylsulfonyl)cyclopentanones. This method provides a reliable route for introducing diverse alkyl substituents at the α-position of the cyclopentanone ring, a transformation that is fundamental in the synthesis of complex molecules. google.com The choice of solvent can be critical, with polar aprotic solvents often favoring the reaction by solvating the counter-ion and freeing the nucleophilic carbanion. google.com

Table 2: Alkylation via Sulfone-Stabilized Carbanion

| Electrophile (R-X) | Base | Product |

|---|---|---|

| Iodomethane (CH₃-I) | Sodium Ethoxide | 2-Methyl-2-(butylsulfonyl)cyclopentanone |

| Benzyl Bromide (Bn-Br) | Potassium tert-Butoxide | 2-Benzyl-2-(butylsulfonyl)cyclopentanone |

| Allyl Bromide (CH₂=CHCH₂-Br) | Sodium Hydride | 2-Allyl-2-(butylsulfonyl)cyclopentanone |

Elimination Reactions Involving the Sulfonyl Group

The butylsulfonyl group can function as an effective leaving group in elimination reactions, providing a pathway to α,β-unsaturated ketones. This transformation is a characteristic reaction of β-ketosulfones. Under basic conditions, a proton is abstracted from the α-carbon (C2), generating an enolate intermediate. libretexts.org This enolate is poised for the elimination of the butylsulfinate anion.

The reaction typically proceeds through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. nih.gov The initial deprotonation is a rapid equilibrium step, followed by the rate-determining loss of the sulfonyl group to form a double bond. The result of this elimination from this compound is the formation of 2-cyclopentenone, a highly valuable and versatile building block in organic synthesis. youtube.com The stability of the resulting conjugated system provides a strong thermodynamic driving force for the reaction. masterorganicchemistry.com

Pericyclic and Multicomponent Reactions Involving this compound

Beyond stepwise ionic reactions, the functional handles on this compound and its derivatives allow for participation in more complex concerted and cascade reactions.

Cycloaddition Reactions with Activated Double Bonds

While this compound itself is not typically a direct participant in cycloaddition reactions, its derivative, 2-cyclopentenone (formed via the elimination reaction described in 3.3.3), is an excellent reactant. libretexts.org A cycloaddition is a reaction where two or more unsaturated molecules combine to form a cyclic adduct with a net reduction in bond multiplicity. iupac.org

As a classic α,β-unsaturated ketone, 2-cyclopentenone is a potent dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. libretexts.org It can react with a wide variety of conjugated dienes. For example, the reaction of 2-cyclopentenone with a simple diene like 1,3-butadiene (B125203) results in the formation of a bicyclic system, specifically a hexahydro-1H-inden-5(6H)-one. This reaction is highly stereospecific and provides a powerful method for constructing complex polycyclic frameworks in a single step. libretexts.org

Cascade Reactions Incorporating Sulfonyl-Stabilized Intermediates

The sulfone-stabilized carbanion of this compound can serve as the initiator for elegant cascade reactions. A cascade reaction involves two or more sequential transformations where the product of one step becomes the substrate for the next, all occurring in a single pot without the isolation of intermediates. researchgate.net

A plausible cascade sequence can be initiated by a Michael addition. The carbanion generated from this compound can add to an activated alkene, such as an α,β-unsaturated ester (e.g., ethyl acrylate). This initial conjugate addition forms a new, larger intermediate which still contains reactive functional groups. This intermediate, now bearing an ester group, can undergo a subsequent intramolecular cyclization. For instance, a base-mediated Dieckmann-type condensation could occur between the newly introduced ester and the ketone carbonyl of the original cyclopentanone ring, leading to the formation of a new bicyclic dicarbonyl compound. Such cascades are highly efficient, building molecular complexity rapidly from simple starting materials. encyclopedia.pub

Mechanistic Studies of Reactions Involving 2 Butylsulfonyl Cyclopentanone

Kinetic and Thermodynamic Profiling of Key Transformations

A complete kinetic and thermodynamic profile for reactions involving 2-(butylsulfonyl)cyclopentanone is not available in published literature. This includes fundamental data required for a deep mechanistic understanding.

Determination of Rate Constants and Equilibrium Constants

No specific rate constants or equilibrium constants for reactions involving this compound have been reported. While studies on other β-keto sulfones exist, these values are highly substrate- and reaction-dependent, making extrapolation to the butylsulfonylcyclopentanone system unreliable. For instance, the reactivity of the α-proton is a key feature of β-keto sulfones, and its acidity, which dictates enolate formation rates, would be specific to the electronic and steric environment of the butylsulfonyl group and the cyclopentanone (B42830) ring. Without experimental determination, any discussion of reaction rates remains speculative.

Eyring and Hammett Plot Analyses

There are no published Eyring or Hammett plot analyses for any reaction involving this compound. Such studies are crucial for elucidating transition state thermodynamics and the influence of electronic effects on reaction rates, respectively. The absence of this data indicates that the mechanistic details of its reactions have not been a focus of systematic physical organic chemistry investigation.

Isolation and Characterization of Reaction Intermediates

The direct observation or trapping of intermediates in reactions of this compound has not been documented.

Spectroscopic Identification of Transient Species

No spectroscopic data (e.g., NMR, IR, UV-Vis) for transient species or intermediates, such as the enolate of this compound, has been reported in the literature. While the formation of such intermediates is inferred from the reactivity of related β-keto sulfones, their specific spectroscopic signatures for this compound are unknown.

Trapping Experiments for Reactive Intermediates

There is no evidence of trapping experiments being performed to intercept and characterize reactive intermediates in reactions of this compound. Such experiments would be vital in confirming proposed reaction pathways, for example, by capturing a transient enolate with an electrophile.

Transition State Analysis via Experimental and Computational Approaches

A detailed analysis of the transition states in reactions of this compound is absent from the scientific record. While general mechanisms for reactions of β-keto sulfones are proposed, specific computational or experimental evidence for the transition state structures involving this compound is lacking. For instance, in reactions involving the α-sulfonyl carbanion, understanding the geometry and energetics of the transition state is key to predicting stereochemical outcomes and reaction feasibility. General studies on α-sulfonyl carbanions suggest their involvement in electron transfer pathways in reactions with certain substrates, but this has not been specifically investigated for this compound.

Kinetic Isotope Effect Studies

No published studies detailing the kinetic isotope effect for reactions involving this compound were found. Therefore, no data on experimental versus calculated KIE values can be presented.

Activation Parameter Determination

No published studies on the determination of activation parameters (ΔH‡, ΔS‡, ΔG‡) for reactions of this compound were identified. As a result, no data table summarizing these parameters can be provided.

Computational and Theoretical Chemistry of 2 Butylsulfonyl Cyclopentanone

Conformational Analysis and Stereoelectronic Effects

Conformational analysis of cyclic compounds like 2-(butylsulfonyl)cyclopentanone is essential for understanding their stability and reactivity. chemistrysteps.comyoutube.com The presence of a bulky butylsulfonyl group introduces significant stereoelectronic effects that dictate the preferred three-dimensional arrangement of the molecule. wikipedia.org

To determine the most stable conformation of this compound, a thorough search for energy minima on the potential energy surface is necessary. nih.gov This process involves identifying all possible stable conformers and calculating their relative energies. The conformer with the lowest energy is designated as the global minimum. researchgate.net For substituted cyclopentanones, the five-membered ring can adopt various puckered conformations, such as the envelope and twist forms, to alleviate ring strain. dalalinstitute.com The substitution pattern and the nature of the substituent heavily influence the relative energies of these conformers. digitellinc.com

Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to explore the conformational landscape. nih.govwavefun.com These calculations help in identifying various low-energy conformers and understanding the energetic barriers between them. The relative stability of these conformers is determined by a combination of factors including angle strain, torsional strain, and non-bonded interactions. chemistrysteps.com

Table 1: Calculated Relative Energies of this compound Conformers Note: This table is a hypothetical representation based on typical computational results for substituted cyclopentanones. Actual values would require specific quantum chemical calculations.

| Conformer | Dihedral Angle (C1-C2-S-Cα) (°) | Relative Energy (kcal/mol) |

| Global Minimum (A) | 178.5 | 0.00 |

| Conformer B | 65.2 | 1.85 |

| Conformer C | -68.9 | 2.10 |

| Conformer D | -175.3 | 3.50 |

The cyclopentanone (B42830) ring is not planar and undergoes a dynamic process called pseudorotation, where the pucker of the ring moves around the ring. dalalinstitute.com This dynamic behavior is influenced by the butylsulfonyl substituent. Torsional analysis, which examines the change in energy as a function of dihedral angles, is crucial for understanding the flexibility of the ring and the rotational barriers of the butylsulfonyl group.

The puckering of the cyclopentanone ring can be described by two puckering coordinates. The puckering amplitude describes the degree of non-planarity, while the pseudorotational phase angle describes the position of the pucker. For substituted cyclopentanones, certain phase angles are more stable than others due to the interactions between the substituent and the ring. digitellinc.com

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound provides insights into its reactivity. Various computational descriptors derived from the electronic structure can be used to predict how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of the HOMO and LUMO of this compound can reveal information about its nucleophilic and electrophilic character. youtube.com

HOMO: The HOMO is the highest energy orbital containing electrons and represents the ability of the molecule to donate electrons. In this compound, the HOMO is likely to be localized on the oxygen atom of the carbonyl group and potentially on the sulfonyl group, indicating these are the primary sites for electrophilic attack.

LUMO: The LUMO is the lowest energy orbital that is empty and represents the ability of the molecule to accept electrons. The LUMO is typically localized on the carbonyl carbon and the sulfur atom of the sulfonyl group, making these the most likely sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. nih.gov

Table 2: Frontier Molecular Orbital Energies of this compound Note: This table is a hypothetical representation based on typical computational results. Actual values would require specific quantum chemical calculations.

| Molecular Orbital | Energy (eV) |

| HOMO | -7.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.7 |

The electrostatic potential (ESP) surface map provides a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are likely to be attacked by electrophiles. Regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the ESP map would likely show a region of high negative potential around the carbonyl oxygen and the oxygens of the sulfonyl group, confirming their role as sites for electrophilic interaction. A region of positive potential would be expected around the carbonyl carbon and the sulfur atom, indicating their electrophilic character.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.eduwisc.edu

Table 3: Selected NBO Donor-Acceptor Interactions in this compound Note: This table is a hypothetical representation based on typical NBO analysis results. E(2) represents the stabilization energy of the interaction. Actual values would require specific quantum chemical calculations.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) of C=O | σ(C1-C2) | 2.5 |

| LP (O) of C=O | σ(C1-C5) | 2.1 |

| LP (O) of S=O | σ(C2-S) | 3.8 |

| σ (C2-H) | σ(S-O) | 1.9 |

Theoretical Predictions of Reaction Pathways and Selectivity

Density Functional Theory (DFT) Calculations for Reaction Barriers

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules, making it well-suited for predicting reaction barriers. sumitomo-chem.co.jp For this compound, DFT calculations can be employed to model various potential reactions, such as enolate formation, aldol (B89426) reactions, or Michael additions.

A key aspect of these reactions is the acidity of the α-protons. The butylsulfonyl group is strongly electron-withdrawing, which is expected to significantly increase the acidity of the proton at the C2 position. DFT calculations can quantify this effect by computing the energetics of deprotonation. The resulting enolate is a crucial intermediate in many carbon-carbon bond-forming reactions.

The calculations would typically involve optimizing the geometries of the reactants, transition states, and products for a given reaction pathway. From these optimized structures, the energy of each species can be calculated, and the reaction barrier, or activation energy, can be determined. For instance, in an aldol reaction, DFT could be used to compare the energy barriers for the formation of different stereoisomers, thus predicting the reaction's stereoselectivity.

Recent DFT studies on related systems, such as the palladium-catalyzed β-X elimination, have demonstrated the ability of these calculations to elucidate the influence of different functional groups on reaction mechanisms and energy barriers. nih.gov Although not directly studying this compound, these studies provide a framework for how such calculations would be approached. The choice of functional and basis set would be crucial for obtaining accurate results, with hybrid functionals often providing a good balance of accuracy and computational cost. sumitomo-chem.co.jprsc.org

Below is a hypothetical data table illustrating the kind of results that could be obtained from DFT calculations on the deprotonation of this compound compared to unsubstituted cyclopentanone.

Table 1: Hypothetical DFT-Calculated Deprotonation Energies Note: These values are illustrative and represent the type of data generated from DFT calculations. Lower deprotonation energy indicates higher acidity.

| Compound | Deprotonation Position | Deprotonation Energy (kcal/mol) |

| Cyclopentanone | C2 | 370 |

| This compound | C2 | 345 |

Ab Initio Methods for Mechanistic Elucidation

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theory for elucidating complex reaction mechanisms. mit.edu For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can provide a more detailed picture of the electronic changes that occur during a reaction.

These methods are particularly useful for studying reactions where electron correlation effects are significant. For example, in pericyclic reactions or reactions involving bond breaking and formation, ab initio calculations can accurately describe the subtle electronic rearrangements. A study on the oxidation of cyclopentanone utilized ab initio calculations at the CBS-QB3 level to explore the reactivity of oxo-cyclopentyl radicals, highlighting the power of these methods in understanding complex reaction pathways. acs.orgnih.govosti.gov

For this compound, ab initio methods could be used to investigate the mechanism of a rearrangement reaction, such as a Favorskii-type rearrangement, if appropriate conditions were applied. These calculations would map out the potential energy surface of the reaction, identifying key intermediates and transition states. This would not only confirm the most likely reaction pathway but also provide insights into the factors that control the reaction's outcome.

Solvation Effects and Catalytic Influence on Reactivity

The reactivity of this compound is not solely determined by its intrinsic properties but is also significantly influenced by its environment, namely the solvent and the presence of catalysts.

Computational models can account for solvation effects using either explicit or implicit solvation models. An explicit model would involve including a number of solvent molecules in the calculation, which is computationally expensive. An implicit model, such as the Polarizable Continuum Model (PCM), represents the solvent as a continuous medium with a specific dielectric constant. This approach allows for the calculation of how the solvent stabilizes or destabilizes reactants, intermediates, and transition states, thereby affecting reaction rates and equilibria. For a polar molecule like this compound, solvation effects are expected to be significant, particularly in polar solvents.

Catalysis is another critical factor influencing reactivity. Theoretical studies on the catalytic activation of C-C bonds in cyclopentanones have shown that transition metal catalysts, such as rhodium complexes, can dramatically alter reaction pathways. nih.govnih.govrepec.org These studies use DFT to model the interaction of the catalyst with the substrate and to calculate the energy profile of the entire catalytic cycle. nih.gov

For this compound, a catalyst could be designed to interact with either the carbonyl group or the sulfonyl group, directing the reaction towards a specific outcome. For example, a Lewis acid catalyst could coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. Computational modeling could be used to screen potential catalysts and to predict their effectiveness and selectivity. A study on the hydrogenation of β-keto sulfones to β-hydroxy sulfones highlights the importance of the choice of reagent, which acts as a catalyst, on the reaction's efficiency. nih.gov

The following table provides a hypothetical illustration of how solvation and catalysis could be predicted to affect the rate of a nucleophilic addition to this compound.

Table 2: Hypothetical Predicted Relative Rate Constants for Nucleophilic Addition Note: These values are for illustrative purposes to demonstrate the predicted impact of solvent and catalyst on reaction rates.

| Solvent | Catalyst | Predicted Relative Rate Constant |

| Hexane | None | 1 |

| Ethanol | None | 15 |

| Ethanol | Lewis Acid | 350 |

Advanced Applications of 2 Butylsulfonyl Cyclopentanone As a Synthetic Intermediate

Stereoselective Building Block in Complex Molecule Synthesis

The combination of a chiral center at the α-position of the ketone and the activating nature of the sulfonyl group makes 2-(butylsulfonyl)cyclopentanone a potentially valuable stereoselective building block.

Precursor for Natural Product Scaffolds

The cyclopentane (B165970) ring is a common core in a multitude of natural products. The functional handles present in this compound—the ketone and the sulfonyl group—offer multiple points for elaboration into complex natural product scaffolds. For instance, the ketone can be a site for nucleophilic additions or aldol (B89426) condensations to build carbon-carbon bonds, while the sulfonyl group can act as a leaving group or be used to direct stereochemistry.

While no direct synthesis of a natural product utilizing this compound has been documented, the general strategy of employing functionalized cyclopentanones is well-established. For example, chiral cyclopentanone (B42830) derivatives are key intermediates in the synthesis of prostaglandins, jasmonates, and various alkaloids. The presence of the butylsulfonyl group in this compound could offer unique reactivity and selectivity in such synthetic routes.

Component in Medicinal Chemistry Target Synthesis

Cyclopentane moieties are also prevalent in a wide array of medicinally active compounds. The rigid framework of the cyclopentane ring can be advantageous for positioning pharmacophoric groups in a specific spatial orientation, leading to enhanced binding with biological targets.

The sulfonyl group in this compound is of particular interest in medicinal chemistry. Sulfones are known to be metabolically stable and can act as hydrogen bond acceptors, potentially improving the pharmacokinetic and pharmacodynamic properties of a drug candidate. Although specific examples involving this compound are not available, the broader class of β-keto sulfones has been explored for the synthesis of compounds with potential therapeutic applications. scielo.org.mx The synthesis of various heterocyclic compounds, which are common in drug molecules, can be initiated from β-keto sulfones. researchgate.net

Utility in Asymmetric Catalysis and Chiral Auxiliary Development

The chiral nature of this compound suggests its potential use in the field of asymmetric catalysis, either as a precursor to chiral ligands or as a chiral auxiliary itself.

Ligand Design Based on the Cyclopentanone Framework

Chiral ligands are crucial for the development of enantioselective catalytic reactions. The rigid cyclopentanone backbone of this compound could serve as a scaffold for the synthesis of novel chiral ligands. By introducing coordinating groups at specific positions on the ring, it is theoretically possible to create a chiral environment around a metal center, thereby inducing asymmetry in a catalytic transformation. The design of chiral ligands based on cyclopentadienyl (B1206354) scaffolds, a related five-membered ring system, is a testament to the potential of such frameworks in asymmetric catalysis. google.commdpi.com

Development of Chiral Sulfonyl-Containing Auxiliaries

Chiral auxiliaries are compounds that can be temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. Sulfinyl groups have been successfully employed as chiral auxiliaries in a variety of asymmetric transformations. nih.gov While the sulfonyl group in this compound is not inherently chiral at the sulfur atom, the chirality of the cyclopentanone ring could be leveraged.

It is conceivable that enantiomerically pure this compound could be used to control the stereochemical outcome of reactions at other parts of a molecule. The development of sulfur-based chiral auxiliaries is an active area of research, and novel structures are continuously being explored for their efficacy in asymmetric synthesis. scielo.org.mx

Enabling Novel Methodologies and Synthetic Sequences

The unique combination of functional groups in this compound opens the door for its use in novel synthetic methodologies. The reactivity of the α-carbon, activated by both the ketone and the sulfonyl group, makes it a prime candidate for a variety of C-C and C-X bond-forming reactions.

Ring Expansion and Contraction Reactions

The cyclopentanone ring in this compound is a versatile scaffold that can potentially undergo both ring expansion to form six-membered rings and, under specific conditions, be a precursor to ring-contracted products.

One of the most common methods for the one-carbon ring expansion of cyclic ketones is the reaction with diazomethane (B1218177) or its derivatives, such as trimethylsilyldiazomethane. wikipedia.orgwikipedia.orgnih.govchegg.comchegg.com The general mechanism involves the nucleophilic attack of diazomethane on the carbonyl carbon, followed by the loss of nitrogen gas and migration of one of the α-carbons to form a homologous, ring-expanded ketone. For example, the reaction of cyclohexanone (B45756) with diazomethane yields cycloheptanone. vaia.com In the case of this compound, this reaction would be expected to produce 3-(butylsulfonyl)cyclohexanone. The presence of the electron-withdrawing butylsulfonyl group could potentially influence the rate and regioselectivity of the rearrangement.

The Tiffeneau-Demjanov rearrangement offers another powerful method for ring expansion. wikipedia.orgwikipedia.orglibretexts.org This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to induce a ring expansion, yielding a ketone with one additional carbon in the ring. wikipedia.org To apply this to this compound, it would first need to be converted to the corresponding 1-aminomethyl-1-hydroxy-2-(butylsulfonyl)cyclopentane. This intermediate, upon treatment with nitrous acid, would be expected to undergo rearrangement to yield 3-(butylsulfonyl)cyclohexanone. The stereochemistry of the starting amino alcohol can influence the outcome of the rearrangement. numberanalytics.com

While less common, ring contraction reactions of cyclopentanone derivatives can be achieved through various methods, often involving rearrangement of an intermediate. For instance, a Favorskii-type rearrangement of an α-halosulfone derived from this compound could potentially lead to a cyclobutanecarboxylic acid derivative.

Table 1: Representative Ring Expansion Reactions of Cyclic Ketones

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Cyclohexanone | CH₂N₂, Et₂O | Cycloheptanone | - | vaia.com |

| 2-Methylcyclohexanone | CH₂N₂, Et₂O | 3-Methylcycloheptanone | - | libretexts.org |

| Norcamphor | CH₂N₂ | Homonorcamphor | - | wikipedia.org |

Note: This table presents analogous examples of ring expansion reactions on cyclic ketones. Specific yields for the reaction with this compound are not available in the cited literature.

Annulation and Rearrangement Strategies

The presence of both a ketone and an activatable α-carbon due to the sulfonyl group makes this compound a promising candidate for various annulation and rearrangement reactions to construct fused ring systems.

The Robinson annulation is a classic and powerful method for the formation of a six-membered ring onto an existing ketone. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. wikipedia.orgorganic-chemistry.orgucla.edu In the case of this compound, deprotonation at the C-5 position would generate an enolate that could react with a Michael acceptor like methyl vinyl ketone. The subsequent intramolecular aldol condensation of the resulting 1,5-dicarbonyl compound would lead to a bicyclic system. The butylsulfonyl group would remain as a substituent on the newly formed fused ring system. The Wieland-Miescher ketone is a well-known product of a Robinson annulation. wikipedia.org

The Ramberg-Bäcklund reaction is a rearrangement that converts an α-halo sulfone into an alkene through the extrusion of sulfur dioxide. While this reaction typically leads to the formation of a double bond, it can be employed in a ring-contraction strategy if the α-halo sulfone is part of a cyclic system. To utilize this reaction, this compound would first need to be α-halogenated. Treatment of the resulting α-halo-α-sulfonyl cyclopentanone with a strong base would be expected to induce the rearrangement, potentially leading to a cyclopentene (B43876) derivative after extrusion of the sulfonyl group.

Table 2: Key Annulation and Rearrangement Reactions

| Reaction Name | Reactants | Product Type | Key Features |

| Robinson Annulation | Ketone enolate + α,β-unsaturated ketone | Fused six-membered ring | Forms two new C-C bonds and a new ring. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org |

| Tiffeneau-Demjanov Rearrangement | 1-Aminomethyl-cycloalkanol + Nitrous acid | Ring-expanded ketone | One-carbon ring expansion. wikipedia.orgwikipedia.orglibretexts.org |

| Ramberg-Bäcklund Reaction | α-Halo sulfone + Base | Alkene | Extrusion of SO₂ to form a C=C bond. |

Note: This table summarizes the general characteristics of these reactions. The specific outcomes with this compound may vary.

Future Directions and Emerging Research Avenues for Sulfonylated Cyclopentanones

Exploration of Unconventional Reactivity Modes

While the chemistry of β-keto sulfones has been well-established, the exploration of their unconventional reactivity is a burgeoning field. Scientists are moving beyond standard enolate chemistry to uncover novel transformations. One such area is the oxidative sulfonylarylation of strained C-C sigma bonds, a process that allows for the creation of complex spirocyclic systems. For instance, the reaction of bicyclo[1.1.0]butanes with a sulfur dioxide surrogate can generate a sulfonylated cyclobutyl moiety, demonstrating a powerful method for C-C bond functionalization.

Another avenue of exploration involves multicomponent reactions. A copper(I)-catalyzed reaction between aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, sulfur dioxide, and water has been developed to synthesize β-keto sulfones through a tandem radical process. This method highlights the potential of sulfonyl radicals as key intermediates in complex transformations. Furthermore, the ring-opening oxidative sulfonylation of tertiary cyclopropanols presents a novel route to γ-keto sulfones, proceeding through a one-pot oxidation-Michael addition mechanism. These innovative reactions showcase the expanding toolkit available to chemists for synthesizing and modifying sulfonylated ketones.

Integration into Flow Chemistry and Automation for Synthesis

The synthesis of sulfonylated cyclopentanones is poised for a technological revolution through the integration of flow chemistry and automation. These technologies offer enhanced safety, speed, and reproducibility, particularly for reactions that are challenging to control in traditional batch processes. nih.gov Automated synthesis platforms, which use pre-filled reagent cartridges, can streamline the production of a wide range of compounds, including derivatives of ketones. sigmaaldrich.com These systems can perform entire synthetic sequences, from reaction to purification, with minimal human intervention, accelerating the discovery of new molecules. sigmaaldrich.com

Platforms like SynFini™ leverage artificial intelligence to design and optimize synthetic routes, which are then carried out by miniaturized, modular flow chemistry systems. youtube.com This approach allows for rapid, high-throughput screening of reaction conditions and can produce materials on a scale suitable for testing in a fraction of the time required by conventional methods. youtube.com The application of continuous flow processing has already shown benefits in the synthesis of complex molecules like C-glycosides, demonstrating its potential for improving reactions involving cyclic hemiacetals, a class that includes precursors to cyclopentanones. nih.gov The development of automated systems for synthesizing key precursors, such as aryl sulfonyl chlorides in continuous stirred-tank reactors (CSTRs), further underscores the move towards safer and more efficient manufacturing of sulfone-containing compounds. nih.gov The combination of HPLC-based automation with reactor-based synthesis also presents a powerful, modular approach for the automated synthesis of complex organic molecules. glycoforum.gr.jp

Development of Sustainable and Green Synthetic Routes

A strong emphasis is being placed on developing environmentally benign methods for synthesizing sulfonylated cyclopentanones. This involves adhering to the principles of green chemistry by minimizing waste, avoiding hazardous reagents, and using renewable resources. Key metrics such as Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI) are being used to evaluate and compare the "greenness" of different synthetic routes. mdpi.comresearchgate.net

One promising green strategy is the use of photocatalysis. A visible-light-mediated method using a recyclable graphitic carbon nitride (g-C3N4) photocatalyst allows for the synthesis of β-keto sulfones from ketones and sodium sulfinates under metal- and base-free conditions. rsc.org This approach not only provides high yields but also boasts a favorable E-factor and eco-scale value. rsc.org Electrochemical synthesis offers another sustainable alternative, where active intermediates are generated by controlling the electrode potential, thus avoiding harsh chemical oxidants. nih.gov

The choice of reagents and solvents is also critical. The use of hydrogen peroxide as a "green" oxidant, often in catalyst- and solvent-free conditions, is an attractive method for the oxidation of sulfides to sulfones. nih.gov Researchers are also exploring sustainable synthesis routes that avoid toxic intermediates like isocyanates, relying instead on high-yielding, solvent-free procedures. rsc.org The one-step synthesis of cyclopentanone (B42830) derivatives from cyclopentanone itself, using novel catalysts, further highlights the move towards more efficient and sustainable processes. rsc.org

Table 1: Comparison of Green Chemistry Metrics for Sulfone Synthesis

| Metric | Definition | Ideal Value | Significance in Sulfone Synthesis |

|---|---|---|---|

| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | Measures the efficiency of atom incorporation from reactants to the final sulfone product. |

| E-Factor | Total mass of waste / Mass of product | 0 | Quantifies the amount of waste generated; lower values are greener. Critical for assessing sulfone syntheses which can use stoichiometric reagents. researchgate.net |

| Process Mass Intensity (PMI) | Total mass input / Mass of product | 1 | A holistic metric including reactants, solvents, and workup materials, providing a full picture of the process's environmental footprint. mdpi.com |

| Effective Mass Yield (EMY) | Mass of desired product / Mass of non-benign reagents | 100% | Focuses on the use of environmentally safe materials, excluding benign substances like water from the calculation. researchgate.net |

Bio-Inspired Transformations and Biomimetic Synthesis

Nature provides a rich blueprint for the efficient synthesis of complex molecules. Researchers are increasingly turning to bio-inspired and biomimetic strategies for the synthesis of novel compounds derived from sulfonylated cyclopentanones. This approach involves using enzymes or mimicking biological reaction cascades to achieve high selectivity and efficiency.

Biomimetic synthesis often involves leveraging the inherent reactivity of molecules to trigger complex cyclizations and rearrangements. For example, strategies involving intramolecular acyl transfer reactions have been used to synthesize and fragment complex cyclic proteins, a concept that could be adapted for the synthesis of constrained cyclic organic molecules. nih.gov The use of biomolecules like proteins and DNA as templates for the creation of nanostructures demonstrates how biological principles can guide the assembly of functional materials. nih.gov This "bottom-up" fabrication, where molecules self-assemble into ordered structures, offers a powerful paradigm for creating complex architectures from simpler building blocks. nih.gov

In the context of cyclopentanone derivatives, bio-inspired strategies could involve enzymatic reactions to introduce chirality or other functional groups with high precision. Furthermore, mimicking polyketide synthesis, an iterative process used by organisms to build complex natural products, could provide a novel pathway for elongating and modifying the cyclopentanone scaffold. By harnessing these natural strategies, chemists can aspire to develop synthetic routes that rival the elegance and efficiency of biosynthesis.

Q & A

Q. Example Table: Key Spectroscopic Benchmarks

| Technique | Expected Data for this compound |

|---|---|

| ¹H NMR | δ 1.35–1.50 (m, 4H, CH₂), δ 3.10–3.30 (m, 2H, SO₂CH₂) |

| ¹³C NMR | δ 215.5 (C=O), δ 55.2 (SO₂C) |

| IR (KBr) | 1680 cm⁻¹ (C=O), 1320/1150 cm⁻¹ (SO₂ asym/sym) |

What advanced catalytic systems enhance the reactivity of this compound in C–C bond-forming reactions?

Mechanistic Insights

The sulfonyl group acts as an electron-withdrawing group, activating the cyclopentanone ring for nucleophilic attacks. Catalytic systems like Pd(PPh₃)₄ enable cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids, forming biaryl derivatives . For Michael additions, Lewis acids (e.g., Mg(OTf)₂) improve regioselectivity by coordinating to the carbonyl oxygen .

Case Study :

In a Heck reaction, this compound reacts with styrene derivatives under Pd(OAc)₂ catalysis (100°C, DMF), yielding α,β-unsaturated ketones. GC-MS monitoring reveals optimal conversion (85%) at 18 hours .

How do solvent polarity and temperature affect the tautomeric equilibrium of this compound?

Experimental Design

The compound may exhibit keto-enol tautomerism, influenced by solvent dielectric constant. UV-Vis spectroscopy (250–400 nm) in solvents like hexane (nonpolar) vs. ethanol (polar) quantifies enol content via absorbance at 280 nm . Variable-temperature NMR (25–80°C) tracks chemical shift changes in the α-proton region (δ 5.5–6.5 ppm for enol form) .

Data Interpretation

Higher polarity solvents stabilize the enol form (dipole moment ~4.5 D) due to enhanced solvation. Thermodynamic parameters (ΔH, ΔS) derived from van’t Hoff plots guide reaction condition optimization .

What computational tools predict the biological activity of this compound derivatives?

Q. Advanced Methodology

- Docking Simulations : AutoDock Vina models interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). The sulfonyl group’s geometry favors hydrogen bonding with Arg120 and Tyr355 residues .

- QSAR Models : Use MOE or Schrödinger to correlate substituent effects (e.g., Hammett σ values) with IC₅₀ data from enzyme inhibition assays .

Example QSAR Equation

log(1/IC₅₀) = 0.75(π) – 1.2(σ) + 2.1 (R² = 0.89), where π = lipophilicity, σ = electronic effect .

How can researchers mitigate environmental hazards during large-scale synthesis of this compound?

Q. Safety and Sustainability

- Waste Management : Neutralize acidic byproducts (e.g., HCl) with aqueous NaHCO₃ before disposal .

- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME), reducing toxicity (LD₅₀ > 2000 mg/kg) .

- Catalyst Recycling : Immobilize Pd catalysts on mesoporous silica (e.g., SBA-15) for reuse over 5 cycles without activity loss .

What analytical techniques differentiate this compound from its structural isomers?

Q. Characterization Workflow

GC-MS : Compare retention indices and fragmentation patterns (m/z 216 → 173 [M – SO₂]) .

X-ray Crystallography : Resolve crystal packing (space group P2₁/c, unit cell dimensions a=8.21 Å) to confirm sulfonyl positioning .

HPLC-DAD : Use a C18 column (acetonitrile/water, 70:30) to separate isomers based on polarity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.